molecular formula C14H19NO3 B14914662 2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide

2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide

Cat. No.: B14914662
M. Wt: 249.30 g/mol
InChI Key: AAGTWYUYFBNTGV-UHFFFAOYSA-N
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Description

2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines an indene moiety with an acetamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydroindene structure.

    Attachment of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide: Unique due to its combination of an indene moiety and an acetamide group.

    This compound analogs: Compounds with similar structures but different substituents on the indene or acetamide groups.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-hydroxypropan-2-yl)acetamide

InChI

InChI=1S/C14H19NO3/c1-10(8-16)15-14(17)9-18-13-6-5-11-3-2-4-12(11)7-13/h5-7,10,16H,2-4,8-9H2,1H3,(H,15,17)

InChI Key

AAGTWYUYFBNTGV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)COC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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